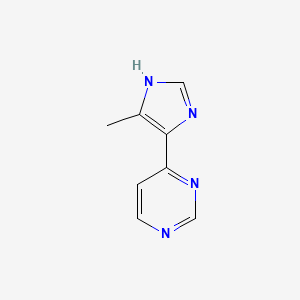

4-(5-methyl-1H-imidazol-4-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

4-(5-methyl-1H-imidazol-4-yl)pyrimidine |

InChI |

InChI=1S/C8H8N4/c1-6-8(12-5-10-6)7-2-3-9-4-11-7/h2-5H,1H3,(H,10,12) |

InChI Key |

NKVAOCWBMZMVDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)C2=NC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Methyl 1h Imidazol 4 Yl Pyrimidine and Analogues

Strategies for Constructing the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine ring is a fundamental aspect of the synthesis of 4-(5-methyl-1H-imidazol-4-yl)pyrimidine. Various methods have been developed for pyrimidine synthesis, which can be broadly categorized into multicomponent condensation reactions and cyclization approaches.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from readily available starting materials. Several MCRs have been reported for the synthesis of pyrimidine derivatives. nih.govnih.govrsc.orgbohrium.com

One common strategy involves the condensation of an amidine with a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. rsc.org For the synthesis of the target molecule, this would conceptually involve the reaction of an imidazole-derived amidine with a suitable three-carbon synthon.

Recent advancements have focused on developing more sustainable and efficient catalytic systems for these reactions. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov Another green approach utilizes a one-pot, three-component reaction of aromatic amines, formic acid, and barbituric acid in water to yield pyrimidine derivatives. nih.gov

A copper-catalyzed three-component cyclization of amidines, styrenes, and fluoroalkyl halides has also been developed for the construction of highly functionalized pyrimidines. This method proceeds through a radical addition/oxidation/cyclization sequence. thieme-connect.de

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Iridium-Catalyzed MCR | PN5P-Ir-pincer complexes | Regioselective, uses alcohols as building blocks | nih.gov |

| Green MCR | Water, thermal heating | Stereoselective, uses formic acid and barbituric acid | nih.gov |

| Copper-Catalyzed Cyclization | Copper catalyst | Forms three new C-C/C-N bonds in one pot | thieme-connect.de |

Cyclization Approaches for Pyrimidine Ring Formation

Cyclization reactions provide a powerful tool for the construction of the pyrimidine ring, often starting from a pre-functionalized precursor. A classic and widely used method for the synthesis of fused pyrimidines is the Traube synthesis, which involves the annulation of a pyrimidine ring onto a substituted imidazole (B134444). thieme-connect.de This typically involves the reaction of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit like formic acid. thieme-connect.de While traditionally used for purine (B94841) synthesis, the principles can be adapted.

A more direct approach for the target compound would involve starting with a functionalized imidazole and building the pyrimidine ring onto it. For example, a 5-amino-4-cyanoimidazole derivative can be a key intermediate. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone (B45752) has been shown to produce a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, illustrating a similar cyclization strategy. ekb.eg

Another method involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines to yield 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. nih.gov This highlights a strategy where a dicyanovinyl compound serves as a precursor for the pyrimidine ring.

Strategies for Incorporating the Imidazole Moiety

The formation of the bond between the imidazole and pyrimidine rings is a critical step in the synthesis. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this linkage.

N-Alkylation Reactions for Imidazole Functionalization

N-alkylation of the imidazole ring is a common method for introducing substituents that can then be used for further derivatization or to modulate the compound's properties. Various methods for N-alkylation of imidazoles have been reported, often employing a base and an alkylating agent. acs.org For instance, the use of potassium hydroxide (B78521) impregnated on alumina (B75360) has been shown to be an effective and reusable catalyst for the N-alkylation of imidazole with alkyl halides under mild conditions. acs.org Basic zeolites have also been utilized as catalysts for this transformation. acs.org

| Catalyst/Base | Alkylating Agent | Key Features | Reference |

| KOH/Al2O3 | Alkyl halides | Mild conditions, reusable catalyst | acs.org |

| Basic zeolites | Alkylating agents | Heterogeneous catalysis | acs.org |

Palladium-Catalyzed Cross-Coupling Methods for Imidazole-Pyrimidine Linkage

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form the C-C or C-N bond between the imidazole and pyrimidine rings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this could involve the reaction of a halopyrimidine with an imidazolylboronic acid or ester, or vice versa. The site-selective Suzuki-Miyaura reaction of 2,4,5,6-tetrachloropyrimidine (B156064) with arylboronic acids has been demonstrated to be a convenient method for synthesizing mono-, di-, tri-, and tetraarylpyrimidines with excellent site-selectivity. mdpi.com This highlights the potential for selectively coupling an imidazole-boron species at the 4-position of a suitably substituted chloropyrimidine. A study on the synthesis of imidazo[4,5-b]pyridines also utilized Suzuki cross-coupling for derivatization. nih.gov

Direct C-H Arylation: This method offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. Direct C-H arylation of imidazoles with halopyrimidines is a plausible strategy. Ligandless palladium-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides has been reported, promoted by benzoic acid in anisole. nih.gov Nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has also been achieved. nagoya-u.ac.jp Furthermore, regioselective C2-arylation of imidazo[4,5-b]pyridines has been demonstrated via direct C-H activation. nih.gov

| Coupling Reaction | Catalyst System | Coupling Partners | Reference |

| Suzuki-Miyaura | Pd(PPh3)2Cl2, K2CO3 | Arylboronic acid and tetrachloropyrimidine | mdpi.com |

| Direct C-H Arylation | Pd(OAc)2, Benzoic Acid, K2CO3 | 1-methyl-1H-imidazole and aryl bromide | nih.gov |

| Direct C-H Arylation | Ni(OTf)2/dcype, K3PO4 | Imidazole and phenol derivative | nagoya-u.ac.jp |

Derivatization and Functionalization of the Core Structure

Once the this compound core is assembled, further derivatization can be carried out to explore structure-activity relationships. This can involve functionalization of the methyl group, the imidazole nitrogen, or the pyrimidine ring itself.

A concise and versatile synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines has been developed, starting from 4-(1H-benzo[d]imidazol-1-yl)pyrimidines. nih.gov This demonstrates a method for introducing substituents at the 5-position of the pyrimidine ring.

The synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives showcases a strategy where a pre-formed benzimidazolyl-pyrimidine is further functionalized at the 2-position of the pyrimidine ring. nih.gov

The methyl group on the imidazole ring also presents a handle for functionalization, although specific examples for this core structure are not prevalent in the provided search results. General methods for the oxidation or halogenation of benzylic-type methyl groups could potentially be applied.

Introduction of Substituents on Pyrimidine and Imidazole Rings

The functionalization of the pyrimidine and imidazole rings of this compound and its analogs is a key strategy for modulating their physicochemical properties and biological activity. A variety of synthetic methods are employed to introduce a diverse range of substituents, with palladium-catalyzed cross-coupling reactions being a cornerstone of these modifications.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, offer mild and versatile conditions for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org These reactions typically involve a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and a ligand. libretexts.org The reactivity of the leaving group on the heterocyclic core is a critical factor, with the general order of reactivity being I > Br > OTf >> Cl > F. libretexts.org

A notable example involves the synthesis of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs. nih.gov In this series, a 3-methyl-4-fluoro analog was identified as a potent and selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1). nih.gov The introduction of these substituents on the aryl moiety was crucial for enhancing the compound's inhibitory activity and pharmacokinetic profile. nih.gov

Another approach to functionalization is the introduction of arylmethylideneamino groups. For instance, 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines have been synthesized from 4-(1H-benzo[d]imidazol-1-yl)pyrimidines. nih.gov This transformation involves the reaction with an appropriate benzaldehyde (B42025) in acetic acid, leading to the formation of a Schiff base on the pyrimidine ring. nih.gov

Furthermore, processes for synthesizing key intermediates, such as 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, highlight methods for introducing substituents onto a phenyl group attached to the imidazole ring. google.com One such process involves the reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole (B133652), followed by arylamination using a palladium catalyst and a phosphine (B1218219) ligand. google.com This demonstrates a pathway to introduce trifluoromethyl and amino groups, which can significantly alter the electronic properties of the molecule.

The following table summarizes various substitution reactions on pyrimidine and imidazole-containing scaffolds:

| Reaction Type | Reagents and Conditions | Substituent Introduced | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, organoborane, base | Aryl, Alkenyl, Alkynyl | libretexts.org |

| Schiff Base Formation | Benzaldehyde, acetic acid | Arylmethylideneamino | nih.gov |

| Arylamination | Diphenylimine, Pd catalyst, phosphine ligand, base | Amino | google.com |

| Nucleophilic Aromatic Substitution | 4-methylimidazole, strong base | 4-methyl-1H-imidazol-1-yl | google.com |

Synthesis of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules incorporating the this compound scaffold is a prominent strategy in medicinal chemistry to develop compounds with enhanced or novel biological activities. This approach involves linking the core heterocyclic structure to other pharmacophores or functional moieties.

One example is the synthesis of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs. nih.gov In this case, the 4-(5-methyl-1H-imidazol-4-yl) moiety is conjugated to a pyrimidine ring via a piperidine (B6355638) linker. This specific conjugation was instrumental in achieving high potency and selectivity as NHE-1 inhibitors. nih.gov

The concept of molecular hybridization is further exemplified by the synthesis of various imidazole and pyrimidine-containing hybrids. For instance, imidazolone-sulphonamide-pyrimidine hybrids have been prepared by reacting an appropriate oxazolone (B7731731) with 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide in glacial acetic acid. nih.gov This creates a molecule that combines the structural features of an imidazolone, a sulfonamide, and a pyrimidine.

General strategies for creating hybrid molecules often involve the reaction of a functionalized imidazole derivative with a complementary functionalized partner. For example, hybrids of imidazole and 1,3,4-thiadiazole (B1197879) have been synthesized. nih.govmdpi.com A common synthetic route involves the conversion of a starting aldehyde to a thiosemicarbazone, followed by oxidative cyclization to form the 1,3,4-thiadiazole ring, which is then linked to the imidazole moiety. nih.gov

The rationale behind creating such hybrids is often to combine the known biological activities of the individual components or to explore new chemical space for drug discovery. mdpi.com Pyrimidine and purine scaffolds are frequently used in the design of hybrid molecules for anticancer therapy due to their established roles in biological systems. mdpi.com

The table below presents examples of conjugates and hybrid molecules based on imidazole and pyrimidine scaffolds:

| Hybrid/Conjugate Type | Linker/Connecting Moiety | Synthetic Strategy | Reference |

| Pyrimidine-Piperidine-Imidazole | Piperidine | Nucleophilic substitution | nih.gov |

| Imidazolone-Sulfonamide-Pyrimidine | Sulfonamide | Condensation reaction | nih.gov |

| Imidazole-1,3,4-Thiadiazole | Direct bond or short linker | Multi-step synthesis involving cyclization | nih.govmdpi.com |

| Pyrimidine-Benzimidazole | Direct bond | Nucleophilic substitution followed by Schiff base formation | nih.gov |

Spectroscopic and Advanced Structural Characterization of 4 5 Methyl 1h Imidazol 4 Yl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of 4-(5-methyl-1H-imidazol-4-yl)pyrimidine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound derivatives is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and imidazole (B134444) rings, as well as the methyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. In a typical deuterated solvent like DMSO-d₆, the imidazole N-H proton would appear as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature and hydrogen bonding capabilities. mdpi.com

The protons on the pyrimidine ring are anticipated to be in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact positions and coupling patterns (J values) would depend on the substitution pattern of the derivative. For the parent compound, the proton at position 2 of the pyrimidine ring would likely be the most downfield, influenced by the two adjacent nitrogen atoms.

The imidazole ring proton would also resonate in the aromatic region. The methyl group protons on the imidazole ring would appear as a singlet in the upfield region, generally around δ 2.5 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole N-H | >12.0 | br s |

| Pyrimidine H-2 | 8.8 - 9.0 | s |

| Pyrimidine H-5 | 7.2 - 7.4 | d |

| Pyrimidine H-6 | 8.5 - 8.7 | d |

| Imidazole H-2 | 7.8 - 8.0 | s |

| Imidazole C5-CH₃ | ~2.5 | s |

Note: These are predicted values based on analogous structures and may vary for specific derivatives.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in the heterocyclic rings of this compound derivatives are expected to appear in the downfield region of the spectrum, typically between δ 110 and 160 ppm.

The carbons of the pyrimidine ring are characteristically found in the δ 150-160 ppm range for those adjacent to nitrogen, while the C-5 carbon would be more upfield. The imidazole ring carbons also have distinct chemical shifts, with the C=N carbon appearing further downfield. The methyl carbon would be observed at a much higher field, typically around δ 10-15 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | ~158 |

| Pyrimidine C-4 | ~155 |

| Pyrimidine C-5 | ~120 |

| Pyrimidine C-6 | ~157 |

| Imidazole C-2 | ~135 |

| Imidazole C-4 | ~130 |

| Imidazole C-5 | ~125 |

| Imidazole C5-CH₃ | ~11 |

Note: These are predicted values based on analogous structures and may vary for specific derivatives.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound derivatives would display a series of absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration of the imidazole ring. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and imidazole rings would result in a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-H bending vibrations, both in-plane and out-of-plane, would be observed in the fingerprint region (below 1400 cm⁻¹). The IR spectrum of the related 4-methylpyrimidine (B18481) shows characteristic bands in these regions. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Imidazole) | Stretch | 3200-3400 (broad) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C=N (Ring) | Stretch | 1600-1650 |

| C=C (Ring) | Stretch | 1400-1600 |

| C-H (Methyl) | Stretch | 2850-2960 |

| C-H | Bend | <1400 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, which has a molecular weight of 160.18 g/mol , the molecular ion peak (M⁺) would be observed at m/z 160. nih.gov

The fragmentation of N-heterocyclic compounds is often complex. Common fragmentation pathways for derivatives of this compound would likely involve the cleavage of the bond between the two rings, as well as the loss of small neutral molecules such as HCN or CH₃CN from the individual rings. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

| 160 | [M]⁺ |

| 159 | [M-H]⁺ |

| 133 | [M-HCN]⁺ |

| 119 | [M-CH₃CN]⁺ or [C₄H₃N₂-C₄H₃N₂]⁺ |

| 81 | [C₄H₅N₂]⁺ (methylimidazole fragment) |

| 79 | [C₄H₃N₂]⁺ (pyrimidine fragment) |

X-ray Crystallography for Solid-State Structure Determination

A crystal structure of a derivative of this compound would likely reveal a largely planar conformation, although some torsion angle between the pyrimidine and imidazole rings might be present. The packing of the molecules in the crystal lattice would be dominated by hydrogen bonding, particularly involving the imidazole N-H proton and the nitrogen atoms of the pyrimidine ring, as well as π-π stacking interactions between the aromatic rings.

Table 5: Predicted Bond Lengths and Angles for this compound based on Analogous Structures

| Bond/Angle | Predicted Value |

| C-N (pyrimidine) | ~1.33 Å |

| C=C (pyrimidine) | ~1.39 Å |

| C-N (imidazole) | ~1.38 Å |

| C=C (imidazole) | ~1.36 Å |

| C-C (inter-ring) | ~1.47 Å |

| C-N-C (pyrimidine) | ~116° |

| N-C-N (pyrimidine) | ~127° |

| C-N-C (imidazole) | ~108° |

| N-C-N (imidazole) | ~112° |

Note: These values are estimations based on standard bond lengths and angles in similar heterocyclic systems.

Structure Activity Relationship Sar Studies of 4 5 Methyl 1h Imidazol 4 Yl Pyrimidine Derivatives

Elucidating Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of 4-(5-methyl-1H-imidazol-4-yl)pyrimidine derivatives is characterized by a precise spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic regions. The pyrimidine (B1678525) ring often serves as a hinge-binding motif, a critical interaction in many kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the backbone of the kinase hinge region. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the pyrimidine core is instrumental in docking the molecule into the ATP-binding pocket. nih.gov

Pharmacophore models derived from various studies often highlight the following key features:

A hydrogen bond acceptor from one of the pyrimidine nitrogens.

A hydrogen bond donor from the imidazole (B134444) N-H.

A hydrophobic/aromatic center provided by the fused ring system.

Vectorial spaces around the core structure where substitutions can enhance potency and selectivity.

Impact of Substituent Position and Electronic Properties on Potency

The potency of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions on both the pyrimidine and imidazole rings.

Substitutions on the Pyrimidine Ring:

The 2- and 6-positions of the pyrimidine ring are common sites for modification. Introduction of anilino groups at the 2-position of a pyrimidine core has been shown to be crucial for potent inhibitory activity against kinases like CDK9. acs.org The nature of the substituent on the aniline (B41778) ring can further influence activity, with electron-withdrawing or -donating groups fine-tuning the electronic properties of the entire molecule. For example, in a series of 4-(thiazol-5-yl)pyrimidine derivatives, substitutions on the C2-aniline moiety significantly impacted CDK9 inhibitory activity. acs.org

In a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs developed as NHE-1 inhibitors, substitutions on the 5-aryl group of the pyrimidine were explored. A 3-methyl-4-fluoro substitution on the phenyl ring at the 5-position of the pyrimidine resulted in a highly potent and selective inhibitor. nih.gov This highlights the importance of electronic and steric properties of substituents on the pyrimidine ring for achieving high potency.

Substitutions on the Imidazole Ring:

While the core structure specifies a methyl group at the 5-position of the imidazole, modifications at other positions, or replacement of the imidazole with similar heterocycles like pyrazole (B372694), have been explored in broader SAR studies. For instance, in a series of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity, various substitutions on the imidazole ring were investigated. nih.gov

The following table summarizes the impact of key substitutions on the activity of pyrimidine-imidazole based compounds from various studies.

| Scaffold | Substitution Position | Substituent | Effect on Activity | Target | Reference |

| 5-Aryl-pyrimidinyl-piperdinyl-imidazole | Pyrimidine C5-phenyl | 3-methyl-4-fluoro | Increased potency and selectivity | NHE-1 | nih.gov |

| Pyrimidin-4-yl-1H-imidazole | Imidazole N1 | Various alkyl and aryl groups | Modulated antiproliferative activity | CRAF Kinase | nih.gov |

| 4-(Thiazol-5-yl)pyrimidine | Pyrimidine C2-aniline | Substituted anilines | Crucial for CDK9 inhibition | CDK9 | acs.org |

| 4-(Imidazol-5-yl)pyridine | Pyridine (B92270) C2 | Phenylamino moiety | Enhanced anticancer activity | B-RAF, p38α | nih.gov |

Conformational Effects on Molecular Recognition

Molecular modeling and X-ray crystallography studies have been instrumental in understanding these conformational effects. For instance, in the development of kinase inhibitors, the planarity of the pyrimidine-imidazole system can be crucial for effective stacking interactions within the ATP-binding site. The dihedral angle between the two rings can influence the orientation of key interacting groups.

In a study of 1-methyl-1H-imidazole derivatives as Jak2 inhibitors, the conformation of the imidazole ring relative to the rest of the scaffold was found to be important for hinge region interactions. The design of these inhibitors focused on achieving a coplanar conformation to optimize hydrogen bonding with the kinase hinge. researchgate.net Similarly, for B-RAF and p38α kinase inhibitors based on a 4-(imidazol-5-yl)pyridine core, molecular dynamics simulations were used to study the conformational stability of the inhibitor within the active site, confirming the importance of a stable binding conformation. nih.gov

Optimization Strategies Based on SAR Data

The insights gained from SAR studies have guided the rational design and optimization of this compound derivatives to improve their potency, selectivity, and pharmacokinetic properties.

One common optimization strategy involves scaffold hopping , where the core pyrimidine-imidazole structure is modified or replaced with a bioisosteric equivalent to explore new chemical space while retaining key pharmacophoric features. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, has been successfully employed as a surrogate for the pyrimidine-imidazole core in the development of TTK and Trk kinase inhibitors. nih.govmdpi.com This scaffold maintains a similar spatial arrangement of nitrogen atoms for hinge binding.

Another key strategy is substituent optimization . Based on initial SAR findings, medicinal chemists can systematically modify substituents to enhance desired properties. For example, if a hydrophobic pocket is identified in the target protein, adding a lipophilic group at the corresponding position on the inhibitor can increase binding affinity. The development of the potent NHE-1 inhibitor with a 3-methyl-4-fluoro-phenyl substituent is a clear example of this approach. nih.gov

Fragment-based drug discovery has also been utilized, where small molecular fragments that bind to the target are identified and then linked or grown to create a more potent lead compound. The discovery of the multitargeted kinase inhibitor AT9283, which features a pyrazol-4-yl urea (B33335) scaffold, originated from fragment-based screening. acs.org

Finally, structure-based design , which relies on the three-dimensional structure of the target protein, allows for the rational design of inhibitors with improved complementarity to the binding site. This approach was used to design novel 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. researchgate.net

Biological Activity and Mechanistic Investigations of 4 5 Methyl 1h Imidazol 4 Yl Pyrimidine Analogues

Target Identification and Characterization

The biological effects of 4-(5-methyl-1H-imidazol-4-yl)pyrimidine analogues are rooted in their interactions with specific molecular targets. Studies have identified enzymes, receptors, and ion channels as key interaction partners, leading to the modulation of their physiological functions.

A significant area of research for pyrimidine-imidazole derivatives has been in the field of oncology, specifically as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Analogues of pyrimidin-4-yl-1H-imidazole have demonstrated potent inhibitory activity against various kinases. For instance, a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov One of the most potent compounds from this series, compound 7a , was identified as a selective and potent inhibitor of CRAF kinase, a key component of the MAPK signaling pathway. nih.gov

Furthermore, related scaffolds such as imidazo[4,5-b]pyridines and pyrazolo[1,5-a]pyrimidines have been shown to inhibit other critical kinases. Imidazo[4,5-b]pyridine-based compounds have been developed as inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in acute myeloid leukemia. acs.orgnih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) like CDK1, CDK2, and CDK9, as well as threonine tyrosine kinase (TTK), which are involved in cell cycle regulation. acs.orgnih.gov Other studies have focused on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. rsc.org

The table below summarizes the kinase inhibitory activities of selected pyrimidine-imidazole and related heterocyclic analogues.

Table 1: Kinase Inhibition by Pyrimidine-Imidazole Analogues

| Compound/Derivative Class | Target Kinase | IC50 / Activity | Source(s) |

|---|---|---|---|

| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a ) | CRAF | Selective and potent inhibitor | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (4 ) | EGFR-TK | 0.054 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative (15 ) | EGFR-TK | 0.135 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative (16 ) | EGFR-TK | 0.034 µM | rsc.org |

| Pyrazolo[1,5-a]pyrimidine (4k ) | CDK1, CDK2, CDK9 | Potent inhibitor | acs.org |

| Imidazo[4,5-b]pyridine derivative (7a ) | Aurora-A | Inhibitor | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Aurora B | 0.2 nM and 3.8 nM | nih.gov |

The versatility of the imidazole-pyrimidine framework extends to the modulation of G-protein coupled receptors (GPCRs). A notable example is the development of a highly selective agonist for the histamine (B1213489) H3 receptor. By replacing the piperidine (B6355638) ring in the known H3 agonist immepip (B124233) with a pyridine (B92270) ring, researchers identified immethridine (4-(1H-imidazol-4(5)-ylmethyl)pyridine), a potent and highly selective agonist with a pKi of 9.07 and a pEC50 of 9.74 at the human histamine H3 receptor. nih.gov This compound demonstrated a 300-fold selectivity over the related histamine H4 receptor. nih.gov

In another area of GPCR modulation, pyrimidine (B1678525) derivatives have been investigated as dual endothelin (ET) receptor antagonists. The introduction of a pyrimidine ring to an ethylene (B1197577) glycol moiety in a lead compound was found to significantly improve the binding affinity for both ETA and ETB receptors, which are implicated in vasoconstriction and blood pressure regulation. acs.org

Additionally, pyrazolo-triazolo-pyrimidine scaffolds have been studied for their ability to bind to human adenosine (B11128) receptors, another family of GPCRs. nih.gov

Analogues of this compound have been identified as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). NHE-1 is an integral membrane protein that regulates intracellular pH and is involved in various cellular processes, making it a target for cardiovascular diseases. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogues were synthesized, leading to the discovery of highly potent and selective NHE-1 inhibitors. nih.govresearchgate.net

The most promising compound from this series, the 3-methyl-4-fluoro analog 9t , exhibited exceptional potency and selectivity. nih.gov

Table 2: NHE-1 Inhibition by a this compound Analogue

| Compound | Target | IC50 | Selectivity (NHE-2/NHE-1) | Source(s) |

|---|---|---|---|---|

| 9t (3-methyl-4-fluoro analog) | NHE-1 | 0.0065 µM | 1400-fold | nih.govresearchgate.net |

Cellular Mechanism of Action Studies

The interactions of these compounds at the molecular level translate into specific cellular effects, primarily investigated in the context of cancer. These effects include the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.

The kinase-inhibiting properties of many pyrimidine-imidazole analogues lead to potent antiproliferative activity across a range of cancer cell lines. For instance, the CRAF inhibitor 7a showed strong activity against the A375P human melanoma cell line (IC50 = 0.62 µM) and the WM3629 cell line (IC50 = 4.49 µM), with most compounds in its series showing superior activity compared to the established RAF inhibitor Sorafenib. nih.gov

Pyrazolo[1,5-a]pyrimidine derivative 4k , a potent CDK inhibitor, demonstrated broad antiproliferative activity against a panel of 60 cancer cell lines with a mean GI50 of 280 nmol/L. acs.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives 15 and 16 exhibited significant broad-spectrum cell growth inhibition in the National Cancer Institute's (NCI) 60-cell line screen, with GI50 values ranging from 0.018 to 9.98 µM. rsc.org

The table below presents antiproliferative data for selected compounds.

Table 3: Antiproliferative Activity of Pyrimidine-Imidazole Analogues

| Compound/Derivative Class | Cell Line(s) | IC50 / GI50 | Source(s) |

|---|---|---|---|

| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a ) | A375P (Melanoma) | 0.62 µM | nih.gov |

| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a ) | WM3629 (Melanoma) | 4.49 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (4k ) | 60 Cancer Cell Lines (Mean) | 280 nM | acs.org |

| Pyrazolo[3,4-d]pyrimidine derivative (15 ) | NCI-60 Panel | 1.18 to 8.44 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative (16 ) | NCI-60 Panel | 0.018 to 9.98 µM | rsc.org |

Beyond simply halting proliferation, many of these compounds actively induce apoptosis in cancer cells. The CDK inhibitor 4k was found to cause cell cycle block in the S and G2/M phases, which is a common trigger for apoptosis. acs.org

Studies on novel pyrimidine derivatives have also demonstrated their ability to induce apoptosis. mdpi.com For example, one pyrazolo[3,4-d]pyrimidine derivative was found to induce cell cycle arrest, leading to an increase in the apoptotic cell population over time. rsc.org Mechanistic studies indicated that these effects are often linked to the inhibition of key survival pathways. For instance, a pyrimidine-sulfonamide hybrid, DG1 , was shown to induce apoptosis in A549 and H1975 lung cancer cells by promoting the activation of caspase-3. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Cyclic Nucleotides)

Research into the specific effects of this compound analogues on intracellular signaling pathways, particularly those involving cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), is not extensively detailed in the available scientific literature. However, a significant body of research has focused on a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogues which have been identified as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). acs.orgnih.gov Inhibition of NHE-1 directly impacts intracellular pH (pHi) by preventing the efflux of protons from the cell. researchgate.netnih.gov This alteration of the intracellular ionic environment is a form of cellular modulation, though it is not a direct modulation of cyclic nucleotide signaling pathways. The downstream consequences of pHi modulation can be vast, affecting various cellular processes including proliferation and differentiation, but specific links to cAMP or cGMP signaling for this class of compounds have not been explicitly reported. nih.gov

Preclinical In Vitro Efficacy Assessments

Preclinical in vitro studies have been crucial in elucidating the biological activity of this compound analogues, with a primary focus on their potent inhibitory effects on specific enzymes.

A notable series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogues have been synthesized and evaluated as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). acs.org Within this series, the 3-methyl-4-fluoro analog, designated as compound 9t, emerged as a highly potent inhibitor. Enzyme inhibition assays determined its half-maximal inhibitory concentration (IC50) against NHE-1 to be 0.0065 µM. nih.gov This demonstrates a high degree of potency for this specific analogue. Furthermore, this compound exhibited significant selectivity, being 1400-fold more selective for NHE-1 over the NHE-2 isoform. nih.gov

| Compound Analogue | Target | IC50 (µM) | Selectivity (NHE-2/NHE-1) | Reference |

|---|---|---|---|---|

| 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine (Compound 9t) | NHE-1 | 0.0065 | 1400 | nih.gov |

The primary functional activity demonstrated in cell-based assays for analogues of this compound is linked to their potent NHE-1 inhibition. Inhibition of NHE-1 in a cellular context leads to a decrease in intracellular pH (pHi), a phenomenon known as intracellular acidification. acs.org This functional consequence has been established for NHE-1 inhibitors. researchgate.netnih.gov While specific cell-based functional assay data for this compound analogues beyond the confirmation of NHE-1 inhibition and its direct effect on pHi are not detailed in the available literature, the inhibition of this ion exchanger is known to impact cellular functions such as proliferation and transformation in various cell types. nih.gov

Preclinical In Vivo Pharmacological Evaluations

The in vivo evaluation of this compound analogues provides critical insights into their potential therapeutic utility.

Despite the potent in vitro activity of certain this compound analogues, particularly as NHE-1 inhibitors, there is a notable lack of published in vivo efficacy studies in animal models for neuropsychiatric or oncological conditions for this specific class of compounds. acs.org While NHE-1 has been explored as a therapeutic target in oncology, leading to the hypothesis that its inhibitors could induce tumor growth regression, specific in vivo anticancer studies for the potent 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogue (compound 9t) have not been reported in the available literature. acs.org

Pharmacokinetic studies have been conducted on select analogues of this compound in preclinical species. For the highly potent NHE-1 inhibitor, the 3-methyl-4-fluoro analog of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine (compound 9t), pharmacokinetic parameters were assessed in rats. nih.gov These studies revealed good oral bioavailability and a relatively short plasma half-life. Specifically, the oral bioavailability was determined to be 52%, with a plasma half-life of 1.5 hours. nih.gov Detailed information regarding other key pharmacokinetic parameters such as clearance and volume of distribution for this compound is not available in the reviewed sources.

| Compound Analogue | Species | Oral Bioavailability (%) | Plasma Half-life (h) | Clearance | Volume of Distribution | Reference |

|---|---|---|---|---|---|---|

| 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine (Compound 9t) | Rat | 52 | 1.5 | Data not available | Data not available | nih.gov |

Computational Chemistry and Molecular Modeling of 4 5 Methyl 1h Imidazol 4 Yl Pyrimidine Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Detailed Density Functional Theory (DFT) studies specifically calculating the electronic structure, frontier molecular orbitals (HOMO-LUMO), and conformational landscape for 4-(5-methyl-1H-imidazol-4-yl)pyrimidine are not available in the reviewed literature. Such calculations are fundamental for understanding a molecule's reactivity, stability, and kinetic properties. tandfonline.complos.org

Electronic Structure and Frontier Orbital Analysis

No published data was found detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this compound. This information is crucial for predicting the molecule's charge transfer characteristics and chemical reactivity.

Conformational Analysis and Energy Minimization

Specific studies on the conformational preferences and energy-minimized structures of this compound have not been publicly reported. This analysis is necessary to identify the most stable three-dimensional arrangement of the molecule, which is a prerequisite for accurate molecular docking and interaction studies.

Molecular Docking and Ligand-Protein Interaction Studies

There is no specific research detailing the molecular docking of this compound into the active site of any particular protein target. While docking studies are common for analogous compounds to predict binding affinity and interaction patterns, this has not been documented for the subject compound. asianpubs.orgekb.eg

Binding Mode Prediction and Characterization

Without molecular docking studies, it is not possible to predict or characterize the binding mode of this compound with any biological target.

Identification of Key Amino Acid Residues in Binding Sites

The identification of key amino acid residues that would form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with this compound is dependent on docking simulations, which have not been published.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are employed to analyze the stability of a ligand-protein complex and observe its dynamic behavior over time. rsc.org A search of the scientific literature did not yield any MD simulation studies performed on this compound, meaning its dynamic interactions and complex stability with any protein remain uncharacterized.

In Silico Screening for Novel Ligands and Targets

The scaffold of this compound represents a promising starting point for the discovery of novel bioactive molecules through computational chemistry and molecular modeling. In silico screening, a cornerstone of modern drug discovery, leverages computational methods to search vast libraries of chemical compounds for molecules that are likely to bind to a specific biological target. This approach can also be inverted in a process known as reverse docking or target fishing, to identify potential new biological targets for a given molecule. These computational strategies significantly reduce the time and cost associated with experimental high-throughput screening.

Virtual screening campaigns for pyrimidine (B1678525) and imidazole (B134444) derivatives often employ a hierarchical approach. Initially, large compound databases are filtered based on physicochemical properties to select for "drug-like" molecules. Subsequently, these smaller, more focused libraries are subjected to molecular docking simulations against a protein target of interest. The results of these docking studies, typically scored based on predicted binding affinity and interactions with key amino acid residues, are then used to select a manageable number of candidate compounds for experimental validation.

While specific large-scale screening studies originating from the this compound scaffold are not extensively documented in publicly available literature, the principles of in silico screening are broadly applied to analogous pyrimidinyl-imidazole systems. For instance, in the search for novel anticancer agents, imidazole and 2-amino pyrimidine derivatives have been designed and subjected to structure-based virtual screening against human Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. dergipark.org.tr Such studies often involve the prediction of molecular properties and toxicity before performing molecular docking to identify potential lead compounds. dergipark.org.tr

Similarly, computational approaches have been instrumental in designing novel anticancer compounds based on pyrazolo[3,4-d]pyrimidine derivatives targeting TRAP1 kinase. mdpi.comnih.govscispace.com In these studies, a pharmacophore hypothesis is often developed to define the key chemical features necessary for biological activity. This model is then used to screen databases like the ZINC database for compounds that match the pharmacophore, followed by molecular docking to refine the hits. mdpi.comnih.govscispace.com

The following interactive table provides a hypothetical example of results from a virtual screening campaign designed to identify potential inhibitors for a kinase target, based on a library of pyrimidinyl-imidazole derivatives.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (nM) | Lipinski's Rule of Five Violations |

| ZINC05297837 | -11.5 | ASP 594, CYS 532 | 50 | 0 |

| ZINC05434822 | -10.8 | PHE 583, SER 536 | 120 | 0 |

| ZINC72286418 | -10.2 | ASP 594, SER 536 | 250 | 0 |

| LibraryCmpd_A | -9.8 | CYS 532, PHE 583 | 400 | 0 |

| LibraryCmpd_B | -9.5 | ASP 594, PHE 583 | 550 | 0 |

This table is illustrative and compiled from methodologies described in the cited literature for similar compound classes. mdpi.comnih.govscispace.com

Target fishing, or reverse docking, is another powerful in silico technique that can be applied to the this compound system to identify novel biological targets. nih.gov This method involves docking the compound of interest against a large panel of known protein structures to predict potential binding partners. nih.gov This can help in repurposing existing compounds or elucidating the mechanism of action of novel molecules. For example, a bioactive compound like Xanthorrhizol was subjected to computational target fishing to identify its potential molecular targets, which were then analyzed for their involvement in various biological pathways. nih.gov

The following table illustrates the potential output of a target fishing experiment for a hypothetical pyrimidinyl-imidazole compound, highlighting potential protein targets and their associated biological functions.

| Potential Protein Target | PDB ID | Docking Score (kcal/mol) | Biological Function | Associated Disease Area |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -10.2 | Cell Cycle Regulation | Cancer |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.8 | Signal Transduction | Cancer |

| Sirtuin 1 (SIRT1) | 4I5I | -9.5 | Histone Deacetylation | Cancer, Aging |

| Human Lactate Dehydrogenase A (LDHA) | 1I10 | -9.1 | Metabolism | Cancer |

| TRAP1 Kinase | 5Y3N | -8.9 | Mitochondrial Chaperone | Cancer |

This table is a hypothetical representation based on targets identified for similar scaffolds in the cited literature. dergipark.org.trmdpi.comnih.govscispace.comfrontiersin.org

The success of in silico screening is highly dependent on the quality of the protein structures, the accuracy of the docking algorithms, and the scoring functions used. Therefore, results from virtual screening always require experimental validation to confirm the biological activity of the identified hits.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 4-(5-methyl-1H-imidazol-4-yl)pyrimidine and its analogs is crucial for enabling extensive biological evaluation. While established methods exist for constructing pyrimidine (B1678525) and imidazole (B134444) rings, future research is focused on developing more efficient, versatile, and sustainable synthetic routes.

Key areas for exploration include:

Transition-Metal Catalysis: Modern cross-coupling reactions are central to synthesizing substituted bi-heterocyclic systems. Processes for creating key intermediates, such as 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, often rely on transition metal catalysts like palladium. google.com Future work could explore a wider range of catalysts, including nickel, which has shown promise in C(sp2)−C(sp3) coupling reactions, potentially offering alternative reactivity and cost-effectiveness. acs.org

Photocatalysis: Visible-light-driven reactions represent a green and powerful tool in modern organic synthesis. acs.org Developing photocatalytic methods for the key bond-forming steps in the synthesis of the this compound core could lead to milder reaction conditions, improved yields, and access to novel chemical space.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this scaffold could streamline the production of derivatives for library screening and lead optimization.

Multi-component Reactions (MCRs): Designing one-pot MCRs to assemble the core structure from simple, readily available starting materials would significantly improve synthetic efficiency. This approach has been successfully used for other pyrimidine-based compounds, such as pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

A general synthetic strategy often involves the coupling of a pre-functionalized pyrimidine with a suitable imidazole derivative. For instance, the synthesis of related pyrimidinylaminobenzamides uses 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine as a key intermediate, which can be prepared through several routes, including the reaction of 4-methylimidazole (B133652) with a substituted fluorobenzotrifluoride or through a sequence involving nitration and reduction. google.com

Advanced SAR and Rational Design Approaches

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the this compound scaffold, SAR exploration has already yielded potent inhibitors for specific targets.

A notable example involves a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs developed as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). nih.govresearchgate.net In this series, systematic modifications led to the identification of a 3-methyl-4-fluoro analog as a highly potent and selective inhibitor with good oral bioavailability in rats. nih.govresearchgate.net

Future rational design efforts will likely leverage computational tools and advanced medicinal chemistry strategies:

Structure-Based Drug Design (SBDD): Where high-resolution crystal structures of target proteins are available, SBDD can guide the design of new analogs with improved binding affinity and selectivity. Docking studies have been instrumental in understanding the binding modes of similar pyrimidine derivatives with targets like EGFR and VEGFR-2. rsc.org

Fragment-Based Drug Discovery (FBDD): This approach can be used to identify small molecular fragments that bind to the target protein. These fragments can then be grown or linked to build novel, high-affinity ligands based on the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement: To improve properties like metabolic stability or to discover new intellectual property, researchers can replace parts of the molecule with structurally different but functionally similar groups (bioisosteres). acs.org For example, replacing the imidazole ring with a pyrazole (B372694) or triazole could modulate the compound's electronic and hydrogen-bonding properties, potentially leading to new biological activities. rsc.org

| Modification Site | Substitution | Effect on Activity | Target | Reference |

| Pyrimidine Ring | 5-Aryl group | Essential for high potency | NHE-1 | nih.govresearchgate.net |

| Piperidine (B6355638) Linker | 3-Methyl-4-fluoro on aryl group | Increased potency and selectivity | NHE-1 | nih.govresearchgate.net |

| Imidazole Ring | N-substitution | Modulates pharmacokinetic properties | Various | acs.org |

| Pyrimidine Ring | Various substitutions | Antiproliferative activity against melanoma | CRAF Kinase | nih.gov |

Identification of Undiscovered Biological Targets

The this compound scaffold is a "privileged structure," meaning it can bind to multiple biological targets. While it is known to be a core component of potent NHE-1 inhibitors, its full biological target landscape is likely much broader. nih.govresearchgate.net

Future research should focus on identifying these undiscovered targets:

Kinase Profiling: The pyrimidine ring is a well-known "hinge-binding" motif found in many kinase inhibitors. rsc.orgnih.gov Screening derivatives of this compound against large panels of kinases could uncover novel and potent inhibitors of targets relevant to oncology, immunology, and other diseases. Related pyrimidine-imidazole structures have shown activity against CRAF kinase, highlighting the potential of this scaffold in targeting the MAPK pathway. nih.gov

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired biological effect without prior knowledge of the specific target. Hits from these screens can then be subjected to target deconvolution studies to identify their molecular mechanism of action.

Chemoproteomics: Advanced mass spectrometry-based techniques, such as activity-based protein profiling (ABPP), can be used to identify the direct protein targets of a compound in a complex biological sample.

| Known/Potential Target Class | Rationale | Example Targets | Reference |

| Ion Transporters | Demonstrated high-potency inhibition. | NHE-1, other NHE isoforms, related transporters | nih.govresearchgate.net |

| Protein Kinases | Pyrimidine is a common kinase hinge-binder. | RAF, EGFR, VEGFR, other oncogenic kinases | rsc.orgnih.gov |

| GPCRs | Heterocyclic scaffolds are common in GPCR ligands. | Neuropeptide receptors, chemokine receptors | nih.gov |

| Immune Checkpoints | Small molecules are being developed to inhibit protein-protein interactions. | PD-1/PD-L1 | acs.org |

Potential Applications in Chemical Biology Probe Development

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. High-quality probes are characterized by their potency, selectivity, and well-understood mechanism of action. chemicalprobes.org The potent and selective analogs of this compound make this scaffold an excellent starting point for developing chemical probes.

The development of such probes would involve:

Selection of a High-Quality Core: The 3-methyl-4-fluoro analog identified as a potent NHE-1 inhibitor is an ideal candidate for development into a chemical probe for studying the function of NHE-1. nih.govresearchgate.net

Synthesis of a "Negative Control": A crucial component of a probe toolkit is a negative control—a structurally similar but biologically inactive analog. This helps to ensure that any observed biological effects are due to the specific inhibition of the target and not off-target effects.

Functionalization: The probe must be modified to allow for visualization or pulldown experiments. This is typically achieved by introducing a "handle" at a position on the molecule that does not disrupt its binding to the target. This handle can be:

A fluorescent dye (e.g., fluorescein, rhodamine) for use in cellular imaging.

A biotin (B1667282) tag for affinity purification of the target protein from cell lysates.

A photo-affinity label for covalently linking the probe to its target upon UV irradiation.

By developing a suite of chemical probes based on the this compound scaffold, researchers could gain deeper insights into the biology of targets like NHE-1 and potentially uncover new physiological and pathological roles. chemicalprobes.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.